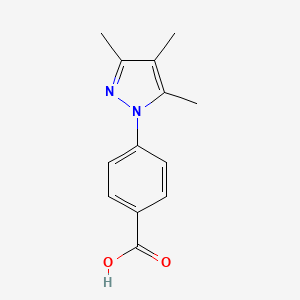
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known as "4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid" . This compound is used for scientific research and is not intended for other uses .
Molecular Structure Analysis
The molecular structure of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” consists of a benzene ring attached to a pyrazole ring via a carboxylic acid group . The pyrazole ring is substituted with three methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.11±0.10 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For instance, compound 13, which is a derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid”, has shown a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biological Activities on Rainbow Trout Alevins
A newly synthesized pyrazoline derivative of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss . Pyrazoles are known for their confirmed biological as well as pharmacological activities .
Antioxidant Activities
Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their antioxidant activities . These compounds have been linked to the reduction of reactive oxygen species (ROS), which are associated with cellular damage .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It has been reported that reduced activity of AchE affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their effects on AchE .
Potential Binding to Lanosterol 14α-demethylase (CYP51)
Lanosterol 14α-demethylase (CYP51) is a molecular target for clinically used azole-antifungals . Pyrazoline derivatives of “4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” have been studied for their potential ability to bind to CYP51 .
properties
IUPAC Name |
4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADHEIPBRJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
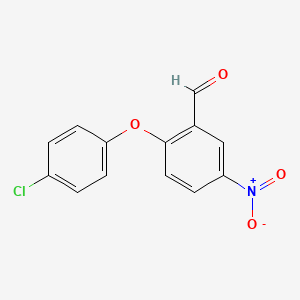
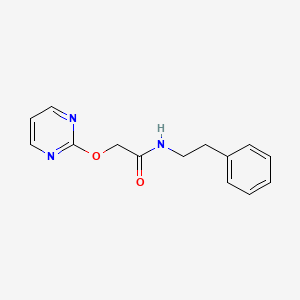
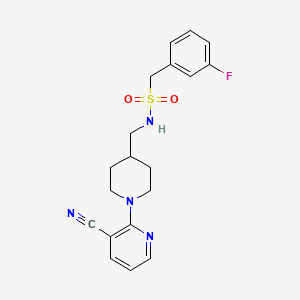
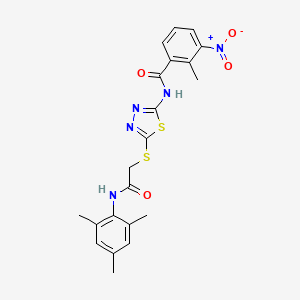
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
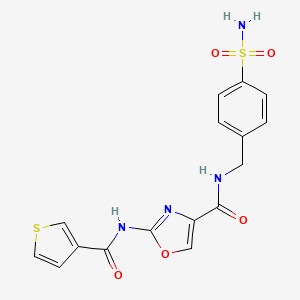
![2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2458440.png)
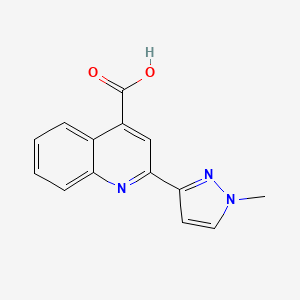
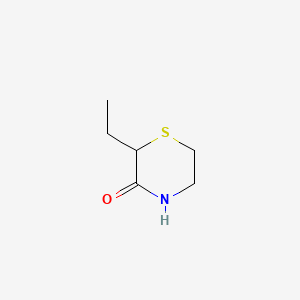
![4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2458445.png)